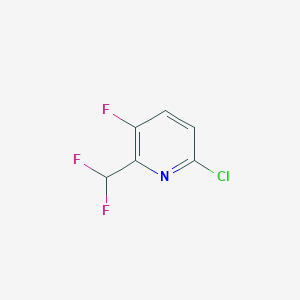

6-Chloro-2-(difluoromethyl)-3-fluoropyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and difluoromethyl groups attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine typically involves the introduction of difluoromethyl and fluorine groups onto a pyridine ring. One common method involves the use of difluoromethylation reagents to introduce the difluoromethyl group. The reaction conditions often include the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-(difluoromethyl)-3-fluoropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring.

Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include metal catalysts (such as palladium or copper), nucleophiles (such as amines or thiols), and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridines, while cross-coupling reactions can produce complex heterocyclic compounds .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Anticancer Activity

6-Chloro-2-(difluoromethyl)-3-fluoropyridine has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit critical signaling pathways involved in cancer cell proliferation. For instance, derivatives of fluorinated pyridines have shown promising results in inhibiting the ERK (extracellular signal-regulated kinase) pathway, which is crucial for tumor growth and metastasis.

Mechanism of Action

The proposed mechanism involves the formation of halogen bonds with target proteins, enhancing binding affinity and specificity, which disrupts key signaling pathways. This interaction could lead to reduced cell proliferation and increased apoptosis in cancer cells.

Agrochemical Applications

Herbicide Intermediates

this compound serves as an important intermediate in the synthesis of herbicides. Its halogenated structure allows for various chemical transformations necessary for developing effective herbicidal agents. The compound's unique properties enable the design of selective herbicides that target specific weeds while minimizing impact on crops.

Case Study: Synthesis of Herbicides

Research has demonstrated that the compound can be utilized in synthesizing novel herbicides through various chemical reactions involving difluoromethylation processes. These methods have streamlined access to molecules that exhibit enhanced herbicidal activity against resistant weed species.

Chemical Reactivity and Synthesis

The chemical behavior of this compound is characterized by its reactivity typical of halogenated pyridines. Key reactions include:

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.

- Metal-Catalyzed Reactions : Recent advancements in metal-based methods allow for efficient difluoromethylation at C(sp2) sites, enhancing the compound's synthetic utility.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agrochemicals. While specific toxicological data on this compound is limited, studies on structurally related compounds indicate potential toxicity concerns. For example, certain chlorinated pyridines have shown carcinogenic effects in long-term exposure studies.

Table 1: Comparison of Biological Activities

| Compound Name | Activity | IC50 (µg/mL) |

|---|---|---|

| This compound | Anticancer (ERK inhibition) | TBD |

| Nitrapyrin | Herbicide | TBD |

| Related Pyridine Derivative | Antimicrobial | TBD |

Table 2: Synthesis Methods

| Method Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of chlorine with nucleophiles to form derivatives |

| Metal-Catalyzed Difluoromethylation | Efficient transfer of difluoromethyl groups using metal catalysts |

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-(difluoromethyl)-3-fluoropyridine involves its interaction with specific molecular targets. The presence of the difluoromethyl and fluorine groups can enhance the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

6-Chloro-2-(difluoromethyl)-3-(trifluoromethyl)-4-pyridinamine: Another fluorinated pyridine derivative with similar structural features.

6-Chloro-2-fluoropurine: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

6-Chloro-2-(difluoromethyl)-3-fluoropyridine is unique due to the specific arrangement of chlorine, difluoromethyl, and fluorine groups on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Actividad Biológica

6-Chloro-2-(difluoromethyl)-3-fluoropyridine is a heterocyclic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C₅H₃ClF₃N

- Molecular Weight : Approximately 181.54 g/mol

Its structure includes a pyridine ring substituted with a chlorine atom, a difluoromethyl group, and a fluorine atom. The presence of these halogen atoms enhances the compound's lipophilicity and chemical stability, which are critical factors influencing its biological activity.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Electrophilic Fluorination : Utilizing reagents like Selectfluor to introduce fluorine into the pyridine ring.

- Metal-Catalyzed Reactions : Recent advancements have focused on metal-based methods that facilitate the introduction of difluoromethyl groups onto carbon frameworks .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that fluorinated compounds often exhibit enhanced binding affinity to proteins due to increased lipophilicity and altered electronic properties. This can lead to improved pharmacokinetic profiles compared to their non-fluorinated counterparts .

Case Studies and Research Findings

- Antimicrobial Activity : Research has shown that derivatives of fluorinated pyridines demonstrate significant antimicrobial properties. In vitro studies indicated that this compound exhibits inhibitory effects against several bacterial strains, suggesting potential applications in antibiotic development.

- Anticancer Potential : A study exploring the effect of fluorinated compounds on cancer cell lines revealed that this compound could inhibit cell proliferation in p53-deficient tumor models. This suggests its role as a selective inhibitor in targeted cancer therapies .

- Metabolic Interactions : Interaction studies involving metabolic pathways have highlighted its role in influencing drug metabolism, potentially affecting the pharmacodynamics of co-administered medications.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine | 0.96 | Contains trifluoromethyl group enhancing lipophilicity |

| 2,3-Dichloro-6-(difluoromethyl)-5-fluoropyridine | 0.89 | Additional chlorine substituent affecting reactivity |

| 2-Chloro-3-fluoro-6-(trifluoromethyl)pyridine | 0.86 | Incorporates both chloro and trifluoromethyl groups |

| 6-Chloro-3-fluoro-2-methylpyridine | 0.84 | Contains a methyl group instead of difluoromethyl |

This comparison highlights the uniqueness of each compound's structure and potential biological implications, suggesting avenues for further research.

Propiedades

IUPAC Name |

6-chloro-2-(difluoromethyl)-3-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF3N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQZWIAIISXTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1F)C(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.